molecular formula C9H11ClFNO2 B1428553 Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride CAS No. 195070-57-6

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride

Cat. No.: B1428553
CAS No.: 195070-57-6
M. Wt: 219.64 g/mol
InChI Key: IVGBOUWVMMUKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H10FNO2·HCl. It is a derivative of phenylacetate, where the phenyl ring is substituted with a fluorine atom at the 2-position and an amino group at the alpha position. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl amino(2-fluorophenyl)acetate hydrochloride typically involves the esterification of 2-fluorophenylacetic acid followed by amination. One common method includes the reaction of 2-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form methyl 2-fluorophenylacetate. This ester is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl amino(2-fluorophenyl)acetate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-fluorophenylacetic acid or 2-fluorobenzyl ketone.

    Reduction: Formation of 2-fluorophenylethanol.

    Substitution: Formation of N-substituted derivatives depending on the substituent used.

Scientific Research Applications

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl amino(2-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl amino(2-chlorophenyl)acetate hydrochloride
  • Methyl amino(2-bromophenyl)acetate hydrochloride
  • Methyl amino(2-iodophenyl)acetate hydrochloride

Comparison

Methyl 2-amino-2-(2-fluorophenyl)acetate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased electronegativity and metabolic stability compared to its chloro, bromo, and iodo analogs

Properties

IUPAC Name

methyl 2-amino-2-(2-fluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGBOUWVMMUKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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